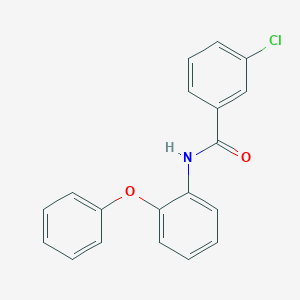

3-chloro-N-(2-phenoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H14ClNO2 |

|---|---|

Molecular Weight |

323.8 g/mol |

IUPAC Name |

3-chloro-N-(2-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H14ClNO2/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |

InChI Key |

LHEHMHKOKBHZKM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-chloro-N-(2-phenoxyphenyl)benzamide physical and chemical properties

Technical Guide: 3-chloro-N-(2-phenoxyphenyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule belonging to the N-aryl benzamide class of compounds. While specific data for this compound is scarce, its structural motifs—a chlorinated benzoyl group and a phenoxy-substituted aniline moiety—are present in various biologically active molecules. This guide aims to provide a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic route, and potential areas of biological investigation based on analogous structures.

Predicted Physicochemical Properties

Quantitative physical and chemical properties for this compound have not been experimentally determined in available literature. The following table summarizes key computed descriptors for structurally similar compounds to provide an estimated profile.

| Property | 3-chloro-N-(2-fluorophenyl)benzamide[1] | 3-chloro-N-(2,3-dimethylphenyl)benzamide[2][3] |

| Molecular Formula | C₁₃H₉ClFNO | C₁₅H₁₄ClNO |

| Molecular Weight | 249.67 g/mol | 259.73 g/mol |

| XLogP3 | 3.2 | 3.6 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 2 | 2 |

| Exact Mass | 249.0356698 Da | 259.0763918 Da |

| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride. This is a standard method for the formation of N-aryl amides.

Proposed Synthesis of this compound

Caption: Proposed reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 equivalents).

-

Addition of Acyl Chloride: Slowly add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

General Workflow for Synthesis and Purification ```dot digraph "Synthesis_and_Purification_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Caption: Potential inhibition of the WNK-SPAK/OSR1 signaling pathway by N-(phenoxyphenyl)benzamide derivatives.

Further research would be required to determine if this compound exhibits similar inhibitory properties or other biological activities.

Conclusion

This compound is a compound for which specific experimental data is currently lacking in the scientific literature. This guide has provided a predictive overview of its properties and a plausible synthetic route based on established chemical principles and the characteristics of structurally related compounds. The information herein serves as a foundational resource for researchers interested in the synthesis and potential biological evaluation of this and similar N-aryl benzamide derivatives. All proposed methodologies and predicted properties require experimental verification.

References

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide

This document provides a detailed technical guide for the synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide, a substituted benzanilide derivative. The synthesis is approached via a convergent strategy, involving the preparation of two key precursors—2-phenoxyaniline and 3-chlorobenzoyl chloride—followed by their coupling to form the final amide product. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development.

Overall Synthesis Strategy

The synthesis of the target molecule is achieved in three primary stages:

-

Preparation of the Amine Component: Synthesis of 2-phenoxyaniline. This is accomplished through an initial Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the corresponding aniline.

-

Preparation of the Acyl Component: Synthesis of 3-chlorobenzoyl chloride. This is a standard conversion of 3-chlorobenzoic acid to its more reactive acid chloride derivative.

-

Amide Bond Formation: The coupling of 2-phenoxyaniline and 3-chlorobenzoyl chloride via a nucleophilic acyl substitution, typically under Schotten-Baumann conditions, to yield the final product.[1][2]

Synthesis of Precursors

Synthesis of 2-phenoxyaniline

This precursor is synthesized in a two-step process starting from o-nitrochlorobenzene and phenol.

Step 1: Synthesis of 2-phenoxynitrobenzene via Ullmann Condensation

The first step involves the formation of a diaryl ether linkage through a copper-catalyzed Ullmann condensation.[3]

Reaction Scheme:

Step 2: Reduction of 2-phenoxynitrobenzene to 2-phenoxyaniline

The nitro group of the intermediate is reduced to an amine. A common and effective method for this transformation is using iron powder in an acidic medium.[4][5][6]

Reaction Scheme:

3-chlorobenzoic acid + SOCl₂ --> 3-chlorobenzoyl chloride + SO₂ + HCl

2-phenoxyaniline + 3-chlorobenzoyl chloride --(Base)--> this compound

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Amide Coupling

Caption: Experimental workflow for the final amide coupling step.

References

- 1. testbook.com [testbook.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Bioactivity of Benzamides: A Technical Guide Focused on 3-chloro-N-(2-phenoxyphenyl)benzamide and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature and database searches did not yield specific biological activity data, quantitative metrics, or detailed experimental protocols for 3-chloro-N-(2-phenoxyphenyl)benzamide . This document, therefore, presents a comprehensive overview of the biological activities of structurally related benzamide compounds, with a particular focus on 3-chloro-N-phenylbenzamide , to provide a foundational understanding that may inform future research on the title compound.

Introduction to Benzamides in Drug Discovery

Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is a common feature in a multitude of biologically active molecules, demonstrating a wide array of pharmacological effects. These include, but are not limited to, antimicrobial, antiparasitic, antiviral, and anticancer activities. The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity of a Structurally Related Analog: 3-chloro-N-phenylbenzamide

In the absence of data for this compound, we turn our attention to the well-documented anticancer properties of its close structural analog, 3-chloro-N-phenylbenzamide. This compound has been identified as a potential inhibitor of the NF-κB signaling pathway, a critical pathway often dysregulated in cancer, promoting cell proliferation and survival[1].

Mechanism of Action: IKKβ Inhibition

The primary proposed mechanism of action for 3-chloro-N-phenylbenzamide is the inhibition of the IκB kinase β (IKKβ) enzyme. IKKβ is a key component in the canonical NF-κB pathway. Its inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-proliferative and anti-apoptotic genes[1].

Proposed inhibition of the NF-κB signaling pathway.

Quantitative Biological Data

The inhibitory activity of 3-chloro-N-phenylbenzamide against cancer cell lines has been quantified. The following table summarizes the reported in vitro efficacy.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 3-chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | MTT Assay | 22.4 | [1] |

Antimicrobial Potential of N-Phenylbenzamides

Quantitative structure-activity relationship (QSAR) studies on N-phenylbenzamides have provided insights into the structural features that govern their antimicrobial activity. These studies suggest that the mechanism of action may differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall composition[2].

-

Gram-positive bacteria: The activity is primarily driven by electrostatic interactions, suggesting that electropositive groups on the phenyl ring and electronegative groups around the carbonyl oxygen enhance activity[2].

-

Gram-negative bacteria: The permeability of the outer membrane allows for hydrophobic and steric interactions to play a more significant role. A hydrophobic group at the meta position of the phenyl ring and a bulky group at the ortho position are considered favorable for activity[2].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a representative methodology for an in vitro anticancer assay, based on common laboratory practices.

Hypothetical Workflow for In Vitro Anticancer Screening

A representative workflow for an MTT-based anticancer assay.

MTT Assay Protocol

-

Cell Seeding: Cancer cells (e.g., SiHa) are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Preparation: A stock solution of the test compound (e.g., 3-chloro-N-phenylbenzamide) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Future Directions

The biological activity of this compound remains to be elucidated. Based on the activity of its structural analogs, future research could productively explore its potential as an anticancer or antimicrobial agent. The synthetic route to this compound would likely involve the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride. Subsequent in vitro and in vivo studies would be necessary to determine its efficacy, mechanism of action, and safety profile. Further QSAR studies incorporating a wider range of N-(phenoxyphenyl)benzamide derivatives could also help in predicting the activity of this specific compound and guiding the synthesis of more potent analogs.

References

Technical Guide: 3-chloro-N-(2-phenoxyphenyl)benzamide

An In-depth Analysis of a Novel Benzamide Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the chemical compound 3-chloro-N-(2-phenoxyphenyl)benzamide. A thorough investigation into scientific databases and literature reveals a significant finding: there is currently no registered CAS (Chemical Abstracts Service) number for this specific molecule. The absence of a CAS number indicates that this compound is likely a novel compound that has not been widely synthesized or characterized. Consequently, there is a lack of published experimental data, including detailed protocols, quantitative analysis, and established biological pathways.

While direct information on this compound is unavailable, this guide will provide an overview of the broader class of N-phenylbenzamides and related chloro-substituted benzamide analogs. This will offer researchers a foundational understanding of the potential properties and activities of the target compound, based on the characteristics of structurally similar molecules.

Introduction to N-Phenylbenzamides

The N-phenylbenzamide scaffold is a core structure in a variety of biologically active molecules. These compounds are characterized by a benzoyl group linked to an aniline moiety through an amide bond. The versatility of this scaffold allows for extensive chemical modification at various positions on both aromatic rings, leading to a wide range of pharmacological activities.

Analysis of Structurally Related Compounds

To infer potential characteristics of this compound, we can examine published data on analogous compounds.

Chloro-Substituted Benzamides

The presence of a chlorine atom on the benzoyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. For instance, the position of the chlorine atom is a critical determinant of the compound's function.

A related compound, 3-Chloro-N-phenylbenzamide , has been synthesized and investigated for its potential as an anti-cancer agent. Studies have shown that this molecule may act as an inhibitor of the IKKβ enzyme, a key component in the NF-κB signaling pathway, which is often dysregulated in cancer.[1] The IC50 value for the inhibition of cervical cancer cell line (SiHa) growth was reported to be 22.4 µM.[1]

Phenoxy-Substituted Anilines

The phenoxy group on the aniline ring introduces a flexible ether linkage and an additional aromatic system. This can lead to different binding modes with biological targets compared to simple phenyl substituents. While no direct data for a 2-phenoxyphenyl substituent on a benzamide is available, research on N-(phenoxyphenyl)benzamide derivatives has pointed towards their potential as SPAK inhibitors, which are involved in blocking the WNK kinase signaling pathway.

Postulated Synthesis Pathway

While no specific synthesis for this compound has been published, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The most common method for amide bond formation is the reaction of a carboxylic acid derivative with an amine.

A logical synthetic workflow could be the acylation of 2-phenoxyaniline with 3-chlorobenzoyl chloride.

Caption: Proposed synthesis of this compound.

Potential Areas of Research

Given the biological activities observed in structurally similar compounds, this compound presents several avenues for future research:

-

Anticancer Activity: Investigation into its potential as an inhibitor of kinases such as IKKβ or other components of oncogenic signaling pathways.

-

Antiprotozoal Activity: Screening against various parasites, including those from the kinetoplastid family.[2]

-

Kinase Inhibitor Development: Exploring its potential as a scaffold for the development of inhibitors for other kinases, leveraging the known activity of related benzamides.

Conclusion

References

An In-Depth Technical Guide on 3-chloro-N-(2-phenoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-N-(2-phenoxyphenyl)benzamide, a benzamide derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a representative synthetic protocol, and potential biological activities, offering valuable insights for professionals in the field.

Physicochemical Properties

This compound is a small molecule with the molecular formula C19H14ClNO2. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C19H14ClNO2 |

| Molecular Weight | 323.78 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

| InChI Key | YWMSXSHLSPPMQT-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of benzamide derivatives often involves the coupling of a carboxylic acid or its activated form with an amine. A general, representative protocol for the synthesis of N-arylbenzamides is outlined below. This protocol is based on common laboratory procedures for amide bond formation.

Reaction Scheme:

3-chlorobenzoyl chloride + 2-phenoxyaniline → this compound

Experimental Protocol:

Materials:

-

3-chlorobenzoyl chloride

-

2-phenoxyaniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine or pyridine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-chlorobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound.

-

-

Characterization: The purity and identity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in the provided search results, the benzamide scaffold is a common feature in many biologically active molecules. Benzamide derivatives have been reported to exhibit a wide range of activities, including but not limited to, antibacterial, antifungal, and enzyme inhibitory properties.[1] For instance, some N-(phenoxyphenyl)benzamide derivatives have been investigated as inhibitors of specific kinases involved in cellular signaling pathways.[1]

The general mechanism of action for many benzamide-containing drugs involves the inhibition of enzymes or the modulation of receptor activity. This often occurs through specific binding interactions within the active site of a protein, leading to the disruption of a biological pathway.

Below is a generalized diagram illustrating a hypothetical signaling pathway that could be modulated by a benzamide-based inhibitor.

Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

This document serves as a foundational guide for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully elucidate its biological activities and potential applications.

References

potential research applications of 3-chloro-N-(2-phenoxyphenyl)benzamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Research Applications of 3-chloro-N-(2-phenoxyphenyl)benzamide

Executive Summary

This technical guide provides a comprehensive overview of the potential research applications of the chemical compound this compound. Due to a lack of specific studies directly investigating this molecule, this paper draws upon data from structurally similar compounds to extrapolate potential biological activities and research avenues. Analysis of related benzamide and phenoxyphenyl derivatives suggests that this compound may hold promise in several therapeutic areas, including anticonvulsant, antimicrobial, and insecticidal applications. This document outlines the current landscape, details potential experimental protocols, and visualizes hypothetical research workflows to guide future investigation into this compound of interest.

Introduction

Benzamides are a class of compounds characterized by a carboxamide attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active molecules. The specific substitutions on both the benzoyl and aniline rings can dramatically influence the compound's biological activity. The subject of this guide, this compound, features a chlorine atom at the meta position of the benzoyl ring and a phenoxy group at the ortho position of the N-phenyl ring. While direct research on this compound is not publicly available, its structural motifs are present in molecules with established biological effects.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table summarizes key physicochemical properties of structurally related benzamide derivatives to provide a comparative baseline.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| 3-chloro-N-(2-fluorophenyl)benzamide | C13H9ClFNO | 249.67 | 3.2 | [1] |

| 3-chloro-N-ethylbenzamide | C9H10ClNO | 183.63 | 2.3 | [2] |

| 3-Chloro-N-phenylbenzamide | C13H10ClNO | 231.67 | - | [3] |

| 3-Chloro-N-(2-methylphenyl)benzamide | C14H12ClNO | 245.70 | - | [4] |

Potential Research Applications

Based on the biological activities of structurally analogous compounds, this compound could be a valuable candidate for investigation in the following areas:

Anticonvulsant Activity

A closely related compound, 3-amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazole, has demonstrated potent anticonvulsant activity.[5] This suggests that the 4-chloro-2-phenoxyphenyl moiety may contribute to interactions with biological targets relevant to seizure control.

Antimicrobial and Antifungal Activity

Salicylanilides, which share structural similarities with benzamides, are known to possess antibacterial and antifungal properties.[6] Furthermore, various N-substituted-3-chloro-2-azetidinones have been synthesized and shown to have antibacterial activity.[7]

Insecticidal Activity

Benzamides substituted with 1,2,4-oxadiazole groups have been reported to exhibit insecticidal properties.[8][9] This indicates that the core benzamide structure can serve as a scaffold for the development of novel pesticides.

Proposed Experimental Protocols

To investigate the potential of this compound, the following experimental protocols are proposed:

Synthesis of this compound

A plausible synthetic route would involve the reaction of 3-chlorobenzoyl chloride with 2-phenoxyaniline in the presence of a base such as triethylamine or pyridine in an appropriate solvent like dichloromethane or tetrahydrofuran.

Detailed Protocol:

-

Dissolve 2-phenoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add 3-chlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Anticonvulsant Screening

The anticonvulsant activity can be initially assessed using in vitro models, such as binding assays for GABA receptors or voltage-gated sodium channels.

In Vivo Anticonvulsant Activity (Pentylenetetrazole-induced seizure model)

The protocol for evaluating anticonvulsant activity in a mouse model is adapted from studies on similar compounds.[5]

Detailed Protocol:

-

Administer this compound at various doses intraperitoneally to groups of mice.

-

After a predetermined time (e.g., 30 minutes), administer a lethal dose of pentylenetetrazole (PTZ) subcutaneously.

-

Observe the mice for the onset of clonic and tonic seizures and record the latency to seizure and mortality rate.

-

A control group receiving vehicle and a positive control group receiving a known anticonvulsant (e.g., diazepam) should be included.

-

Calculate the ED50 value of the test compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using the broth microdilution method to find the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Visualization of Research Workflows

The following diagrams illustrate the proposed research workflows for investigating the potential applications of this compound.

References

- 1. 3-chloro-N-(2-fluorophenyl)benzamide | C13H9ClFNO | CID 295104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-N-ethylbenzamide | C9H10ClNO | CID 4080362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review: 3-chloro-N-(2-phenoxyphenyl)benzamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of the current scientific literature reveals no specific studies, data, or publications pertaining to the compound 3-chloro-N-(2-phenoxyphenyl)benzamide . Consequently, this document cannot provide a direct technical guide on this specific molecule. However, to offer valuable context for researchers in the field of drug discovery and medicinal chemistry, this guide presents a review of structurally related N-arylbenzamide compounds, for which scientific data is available. The information herein is intended to serve as a foundational resource for potential future investigations into this class of molecules.

Synthesis of N-Arylbenzamides: A General Overview

The synthesis of N-arylbenzamides is a fundamental and well-documented process in organic chemistry. The general approach involves the formation of an amide bond between a benzoic acid derivative and an aniline derivative.

Experimental Protocols for Synthesis of Related Benzamides

Two primary synthetic routes are commonly employed for the preparation of N-arylbenzamides:

Method A: The Acyl Chloride Pathway

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

-

Activation of the Carboxylic Acid: 3-chlorobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, to yield 3-chlorobenzoyl chloride.

-

Amide Formation: The resulting 3-chlorobenzoyl chloride is then reacted with the corresponding aniline (in the case of the target molecule, this would be 2-phenoxyaniline). This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct.

-

Purification: The crude product is subsequently purified by methods such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.

Method B: Direct Amide Coupling

This approach facilitates the direct formation of the amide bond from the carboxylic acid and amine using a coupling agent.

-

Reaction Setup: 3-chlorobenzoic acid and the aniline derivative are dissolved in an appropriate aprotic solvent (e.g., dimethylformamide (DMF) or DCM).

-

Coupling Reaction: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (HOBt), is added to the solution.

-

Reaction Progression: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is worked up to remove the coupling byproducts and unreacted starting materials, followed by purification of the final product.

The following diagram illustrates a generalized workflow for these synthetic strategies.

Caption: General synthetic routes to N-arylbenzamides.

Structural and Physicochemical Properties of Related Compounds

Although no data is available for this compound, the crystal structure of the closely related 3-chloro-N-(2-chlorophenyl)benzamide has been determined, providing insights into the potential solid-state conformation of such molecules.[1][2]

Table 1: Crystallographic Data for 3-chloro-N-(2-chlorophenyl)benzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.11 |

| Crystal System | Monoclinic |

| Dihedral Angle (between aromatic rings) | 4.73 (5)° |

Data sourced from Rodrigues et al. (2012).[1][2]

The near co-planar arrangement of the aromatic rings in 3-chloro-N-(2-chlorophenyl)benzamide is a notable structural feature, stabilized by intermolecular N-H···O hydrogen bonds that link the molecules into chains.[1][2]

Biological Activities of the Broader Benzamide Class

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific nature of the substitutions on both the benzoyl and aniline rings dictates the pharmacological profile.

-

Antitumor Agents: Certain N-substituted benzamides have been investigated for their potential as anticancer agents, with some demonstrating antiproliferative activity against various cancer cell lines.[3][4]

-

Antiviral Properties: A series of novel N-phenylbenzamide derivatives were synthesized and showed in vitro activity against Enterovirus 71, suggesting a potential avenue for the development of new antiviral drugs.[5]

-

Antimicrobial Activity: The benzamide core is present in numerous compounds with demonstrated antibacterial and antifungal properties.[6][7][8]

-

Antiparasitic Leads: N-phenylbenzamide derivatives have been explored as potential therapeutic agents for kinetoplastid parasites, such as Trypanosoma brucei.[9]

-

Agrochemical Applications: Beyond pharmaceuticals, benzamide derivatives have also been developed as pesticides, including insecticides and herbicides.[10][11][12]

Given the lack of specific data, the potential biological activity of this compound remains speculative. The presence of the phenoxy group on the aniline ring represents a point of structural diversity that could lead to novel biological activities, warranting further investigation.

References

- 1. 3-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-N-(2-chloro-phen-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-chloro-N-(2-phenoxyphenyl)benzamide, a member of the N-aryl benzamide class of compounds. N-aryl benzamides are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antifungal, and antiparasitic properties.[1][2][3] This protocol details the conversion of 3-chlorobenzoic acid to its reactive acyl chloride intermediate, followed by an amidation reaction with 2-phenoxyaniline. The methodology is based on established and reliable chemical transformations for amide bond formation, ensuring high reproducibility for researchers in drug discovery and chemical synthesis.

Introduction

The benzamide functional group is a cornerstone in modern pharmacology and materials science. Its presence in approximately 25% of top-selling pharmaceuticals highlights its importance as a privileged structure in drug design.[1] Derivatives of N-aryl benzamides are known to possess a broad spectrum of biological activities, including analgesic, antitumor, antioxidant, and antimicrobial effects.[1] The synthesis of novel benzamide analogues is therefore a critical activity in the search for new therapeutic agents. The target molecule, this compound, combines the benzamide core with a 2-phenoxyaniline moiety, a structure that may confer unique pharmacological properties. This application note presents a detailed, reliable, and efficient laboratory-scale protocol for its synthesis.

Chemical Reaction Scheme

The synthesis is performed in two primary steps:

-

Acyl Chloride Formation: 3-chlorobenzoic acid is converted to the more reactive 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂).

-

Amide Coupling: The resulting 3-chlorobenzoyl chloride is reacted with 2-phenoxyaniline in the presence of a non-nucleophilic base to form the final amide product.

Scheme 1: Overall synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials

| Compound Name | Role | CAS No. | Molecular Weight ( g/mol ) | Physical Form |

|---|---|---|---|---|

| 3-Chlorobenzoic acid | Starting Material | 535-80-8 | 156.57 | White solid |

| Thionyl chloride (SOCl₂) | Chlorinating Agent | 7719-09-7 | 118.97 | Colorless to yellow fuming liquid |

| 2-Phenoxyaniline | Starting Material | 2688-84-8 | 185.23 | Light brown solid[4] |

| Triethylamine (TEA) | Base | 121-44-8 | 101.19 | Colorless liquid |

| Dichloromethane (DCM) | Solvent | 75-09-2 | 84.93 | Colorless liquid |

| Hydrochloric acid (1M) | Work-up Reagent | 7647-01-0 | 36.46 | Aqueous solution |

| Sodium bicarbonate (sat.) | Work-up Reagent | 144-55-8 | 84.01 | Aqueous solution |

| Brine (sat. NaCl) | Work-up Reagent | 7647-14-5 | 58.44 | Aqueous solution |

| Anhydrous MgSO₄/Na₂SO₄ | Drying Agent | 7487-88-9 | 120.37 | White solid |

Table 2: Summary of Experimental Conditions

| Step | Reaction | Temperature | Duration | Notes |

|---|---|---|---|---|

| 1 | Acyl Chloride Formation | 75-80 °C (Reflux) | 2 hours | Performed in a fume hood with a condenser.[5] |

| 2 | Amide Coupling | 0 °C to Room Temp. | 4-6 hours | Reaction monitored by TLC. |

| 3 | Purification | Room Temperature | N/A | Recrystallization from Ethanol/Water or Column Chromatography. |

Table 3: Expected Product Characterization

| Analysis Technique | Expected Result for this compound |

|---|---|

| Appearance | Expected to be an off-white to light brown solid. |

| Melting Point | A sharp melting point is expected upon successful purification. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretch (~3300), aromatic C-H stretch (~3050), amide C=O stretch (~1660), and C-Cl stretch (~750). |

| ¹H NMR | Signals corresponding to the amide proton (singlet, ~8-10 ppm) and aromatic protons in distinct regions. |

| ¹³C NMR | Signal for the carbonyl carbon (~165 ppm) and multiple signals in the aromatic region (110-160 ppm). |

| Mass Spec. (MS) | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular formula C₁₉H₁₄ClNO₂ (MW: 323.78 g/mol ). |

Experimental Protocols

Part A: Synthesis of 3-chlorobenzoyl chloride

This procedure should be performed in a well-ventilated fume hood.

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzoic acid (5.0 g, 31.9 mmol).

-

Carefully add thionyl chloride (15 mL, 206 mmol) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Heat the reaction mixture to reflux (approx. 75-80 °C) and stir for 2 hours.[5] The solid should completely dissolve, and gas (SO₂ and HCl) will evolve. The condenser outlet should be connected to a gas trap (e.g., a bubbler with NaOH solution).

-

After 2 hours, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator). This will yield 3-chlorobenzoyl chloride as a yellow oil or low-melting solid, which can be used in the next step without further purification.[6]

Part B: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve 2-phenoxyaniline (5.92 g, 31.9 mmol) and triethylamine (5.4 mL, 38.3 mmol) in anhydrous dichloromethane (DCM, 80 mL).[4]

-

Cool the flask in an ice bath to 0 °C.

-

Dissolve the 3-chlorobenzoyl chloride prepared in Part A in anhydrous DCM (20 mL).

-

Add the 3-chlorobenzoyl chloride solution dropwise to the stirred 2-phenoxyaniline solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part C: Purification

-

The crude solid can be purified by recrystallization. A common solvent system for this type of compound is ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to form crystals.

-

Alternatively, if the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the final product, this compound. Dry the product under vacuum.

Visualization of Experimental Workflow

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Thionyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle with extreme care.

-

3-chlorobenzoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle only in a fume hood.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By following this two-step procedure involving the formation of an acyl chloride and subsequent amidation, researchers can reliably produce this compound for further study in drug development and materials science. The provided workflow and data tables offer a clear guide for the successful execution and characterization of the target molecule.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xfdyes.com [xfdyes.com]

- 5. 3-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]

Application Notes and Protocols for the Analytical Characterization of 3-chloro-N-(2-phenoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 3-chloro-N-(2-phenoxyphenyl)benzamide, a novel compound with potential applications in pharmaceutical research. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application: This method is suitable for determining the purity of this compound and for monitoring the progress of synthesis reactions. A reversed-phase HPLC method with UV detection is employed for optimal separation and quantification.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a data acquisition system.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. The gradient can be optimized as follows: start with 50% acetonitrile, ramp to 95% over 10 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

-

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks.

Data Presentation:

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Gradient | 50-95% Acetonitrile over 10 min |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~ 8-12 min (dependent on exact gradient) |

Experimental Workflow:

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Application: GC-MS is a powerful technique for the identification of this compound. It provides information on the retention time and the mass spectrum of the compound, which is a unique fingerprint.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) should be used.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 50-500 m/z.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Data Analysis: The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Data Presentation:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (2 min), then 15 °C/min to 300 °C (10 min) |

| Carrier Gas | Helium (1.2 mL/min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

| Expected Molecular Ion [M]+ | m/z corresponding to C19H14ClNO2 |

Experimental Workflow:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The multiplicity, integration, and coupling constants of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to assign the structure.

Data Presentation:

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic protons will appear in this region. The exact shifts and splitting patterns will depend on the substitution pattern. The amide proton (N-H) may appear as a broad singlet between 8.0-10.0 ppm. |

| ¹³C | 110 - 170 | Aromatic carbons will resonate in the 110-150 ppm range. The carbonyl carbon of the amide will be downfield, typically around 165 ppm. |

Logical Relationship of NMR Data Interpretation:

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application: FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, such as the N-H, C=O, and C-Cl bonds.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Measurement: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Data Presentation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3300 - 3500 | Amide N-H stretching |

| C=O stretch | 1630 - 1680 | Amide I band (carbonyl) |

| C-N stretch | 1210 - 1330 | Amide III band |

| C-Cl stretch | 600 - 800 | Aryl-chloride stretching |

| C-O-C stretch | 1000 - 1300 | Aryl ether stretching |

Signaling Pathway Analogy for FTIR Analysis:

Application Notes and Protocols for 3-chloro-N-(2-phenoxyphenyl)benzamide

Topic: 3-chloro-N-(2-phenoxyphenyl)benzamide Experimental Design For: Researchers, scientists, and drug development professionals.

Introduction

This document outlines a comprehensive experimental plan to synthesize and evaluate the potential of this compound as a therapeutic agent, with a primary focus on its potential as an anticancer compound targeting the NF-κB signaling pathway. The dysregulation of the NF-κB pathway is a hallmark of many cancers, making it a prime target for drug discovery.[1][2]

Experimental Design Workflow

The overall experimental workflow is designed to progress from chemical synthesis and initial in vitro screening to more detailed mechanistic studies and finally to in vivo validation.

Caption: Experimental workflow for the synthesis, in vitro, and in vivo evaluation of this compound.

Phase 1: Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol is based on standard amide bond formation reactions.

Materials:

-

3-chlorobenzoyl chloride

-

2-phenoxyaniline

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-phenoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 3-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Characterization: The purified compound should be characterized to confirm its identity and purity using the following methods:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=O).

-

Melting Point: To assess purity.

Phase 2: In Vitro Biological Evaluation

A panel of human cancer cell lines will be used to assess the anticancer activity of the synthesized compound. Suggested cell lines include those with known constitutive NF-κB activation, such as pancreatic (PANC-1), breast (MDA-MB-231), and prostate (PC-3) cancer cells. A non-cancerous cell line (e.g., HEK293) should be used as a control for cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3]

Materials:

-

Cancer cell lines and a non-cancerous control cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium (e.g., from 0.1 µM to 100 µM). DMSO should be used as the vehicle control.

-

Replace the medium in the wells with the medium containing the compound or vehicle control and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Type | IC₅₀ (µM) after 48h |

| PANC-1 | Pancreatic Cancer | Data to be determined |

| MDA-MB-231 | Breast Cancer | Data to be determined |

| PC-3 | Prostate Cancer | Data to be determined |

| HEK293 | Non-cancerous Kidney | Data to be determined |

Phase 3: Mechanism of Action Studies

These experiments are designed to investigate if this compound exerts its anticancer effects through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[2] Its inhibition can lead to apoptosis in cancer cells.

Caption: Proposed mechanism of action: Inhibition of the NF-κB signaling pathway.

Protocol 3: NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

-

Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct.

-

Luciferase assay system.

-

Luminometer.

-

TNF-α (as a stimulant for the NF-κB pathway).

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to total protein concentration.

Protocol 4: Western Blot Analysis

This technique will be used to assess the levels of key proteins in the NF-κB pathway.

Materials:

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin).

-

Secondary antibodies (HRP-conjugated).

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blot transfer system.

-

Chemiluminescence detection reagents.

Procedure:

-

Treat cells with the compound and/or TNF-α as in the reporter assay.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (β-actin).

Data Presentation: Effect on NF-κB Signaling

| Parameter | Control | TNF-α | TNF-α + Compound (Low Dose) | TNF-α + Compound (High Dose) |

| Relative NF-κB Luciferase Activity | Data | Data | Data | Data |

| p-IκBα / IκBα Ratio | Data | Data | Data | Data |

| Nuclear p65 / Total p65 Ratio | Data | Data | Data | Data |

Phase 4: In Vivo Efficacy Studies

A mouse xenograft model will be used to evaluate the antitumor activity of the compound in a living organism.[4]

Protocol 5: Human Tumor Xenograft Model

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[5][6]

-

Cancer cell line (e.g., PANC-1).

-

Matrigel.[5]

-

This compound formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline).

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[7]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]

-

Administer the compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width²)/2.[6]

-

Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Data Presentation: In Vivo Antitumor Efficacy

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | N/A | Data to be determined | 0 | Data to be determined |

| Compound (Low Dose) | e.g., 10 mg/kg, daily | Data to be determined | Data to be determined | Data to be determined |

| Compound (High Dose) | e.g., 30 mg/kg, daily | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (if any) | Standard-of-care drug | Data to be determined | Data to be determined | Data to be determined |

Conclusion

This detailed experimental plan provides a systematic approach to the synthesis, in vitro characterization, and in vivo validation of this compound as a potential anticancer agent. The proposed studies will not only determine its efficacy but also elucidate its mechanism of action, providing a solid foundation for further preclinical and clinical development.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BiTE® Xenograft Protocol [protocols.io]

- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Application Notes and Protocols for the Evaluation of Novel Benzamide Derivatives in Cell Culture

A General Framework for the Characterization of 3-chloro-N-(2-phenoxyphenyl)benzamide and Related Novel Compounds

Disclaimer: Extensive literature searches did not yield any specific biological data or established cell culture protocols for the compound this compound. Therefore, the following application notes and protocols are provided as a generalized framework for the initial evaluation of a novel, uncharacterized benzamide compound. The methodologies are based on standard assays and the known activities of structurally related substituted benzamides. All experimental parameters, including compound concentrations and incubation times, must be empirically determined and optimized for the specific cell line and experimental conditions.

Introduction

Benzamides are a class of chemical compounds with a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and anticonvulsant properties. Novel substituted benzamides, such as this compound, represent potential candidates for drug development. A systematic in vitro evaluation is the first step in characterizing the biological effects of such a compound. This document outlines a general workflow and detailed protocols for assessing the cytotoxicity, and effects on cell cycle progression and apoptosis of a novel benzamide derivative in a cell culture setting.

General Experimental Workflow

The initial characterization of a novel compound typically follows a tiered approach, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies.

Application Notes & Protocols for In Vitro Studies of 3-chloro-N-(2-phenoxyphenyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloro-N-(2-phenoxyphenyl)benzamide is a synthetic organic compound belonging to the benzamide class. Various substituted benzamides have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic effects. The protocols outlined below provide a framework for the initial in vitro characterization of this compound to determine its cytotoxic and potential therapeutic properties.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table is provided as a template for researchers to populate with their experimental findings. This structured format allows for easy comparison of cytotoxic and inhibitory concentrations across different cell lines and assays.

| Cell Line | Assay Type | Parameter | Concentration (µM) |

| e.g., HEK293 | Cell Viability (MTT) | IC50 | Experimental Data |

| e.g., HeLa | Cell Viability (MTT) | IC50 | Experimental Data |

| e.g., A549 | Apoptosis (Caspase-Glo 3/7) | EC50 | Experimental Data |

| e.g., MCF-7 | Apoptosis (Caspase-Glo 3/7) | EC50 | Experimental Data |

| Target Kinase | Kinase Inhibition Assay | IC50 | Experimental Data |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Mammalian cell line of interest (e.g., HEK293, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To assess the ability of this compound to induce apoptosis through the activation of caspases 3 and 7.

Materials:

-

This compound (stock solution in DMSO)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

-

Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation and Measurement: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 for caspase activation.

Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for the in vitro characterization of this compound.

Application Notes: 3-chloro-N-(2-phenoxyphenyl)benzamide as a Potential Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-chloro-N-(2-phenoxyphenyl)benzamide is a novel small molecule belonging to the N-phenylbenzamide class of compounds. While direct experimental data for this specific molecule is limited, its structural similarity to known kinase inhibitors suggests its potential as a modulator of intracellular signaling pathways. Specifically, derivatives of N-phenylbenzamide have been identified as inhibitors of the STE20/SPS1-related proline-alanine-rich kinase (SPAK), a key component of the WNK-SPAK/OSR1 signaling cascade that regulates ion transport.[1][2][3] These application notes provide a hypothesized mechanism of action and detailed protocols for investigating the potential of this compound as a SPAK kinase inhibitor.

Hypothesized Mechanism of Action: Inhibition of the WNK-SPAK Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a crucial regulator of cation-chloride cotransporters (CCCs), such as the Na+-K+-2Cl- cotransporter (NKCC1) and the Na+-Cl- cotransporter (NCC).[1][2][4] WNK kinases, in response to stimuli like osmotic stress, activate SPAK and its homolog OSR1 (Oxidative Stress Responsive Kinase 1). Activated SPAK then phosphorylates and stimulates the activity of NCC and NKCC1, leading to increased ion influx.[1][4] This pathway is critical in the kidney for blood pressure regulation and is also implicated in vascular tone and neurological functions.[1][5]

Given that N-phenylbenzamide derivatives have been shown to inhibit SPAK, it is hypothesized that this compound may act as an inhibitor of SPAK kinase. By binding to SPAK, either competitively with ATP or at an allosteric site, the compound could prevent the phosphorylation and subsequent activation of downstream targets like NCC and NKCC1. This would lead to a reduction in ion transport, an effect that could be leveraged for therapeutic purposes.[1][3]

Potential Applications

The potential inhibitory effect of this compound on the WNK-SPAK pathway suggests several areas of research:

-

Hypertension Research: Since the WNK-SPAK-NCC pathway is a key regulator of sodium reabsorption in the kidney, its inhibition is a promising strategy for developing new antihypertensive agents.[2][6] This compound could be investigated as a potential diuretic and vasodilator.[1]

-

Neurological Disorders: The WNK-SPAK pathway is also involved in regulating neuronal chloride concentrations through CCCs, which can impact GABAergic signaling.[5] Therefore, inhibitors of this pathway could be explored for their potential in conditions like epilepsy and ischemic stroke.[4][5]

-

Ion Channel and Transporter Research: This compound can serve as a chemical probe to study the physiological and pathological roles of the WNK-SPAK signaling cascade in various tissues and cell types.

Visualized Signaling Pathway and Workflow

Caption: Hypothesized inhibition of the WNK-SPAK signaling pathway.

Caption: General workflow for inhibitor characterization.

Data Presentation

Quantitative data should be organized to clearly present the potency and selectivity of the compound. The following table is a template for presenting hypothetical data for this compound.

| Assay Type | Target Kinase | Parameter | Value |

| In Vitro Kinase Assay | SPAK | IC50 | 150 nM |

| In Vitro Kinase Assay | OSR1 | IC50 | 250 nM |

| In Vitro Kinase Assay | PKA | IC50 | > 10,000 nM |

| In Vitro Kinase Assay | CAMKII | IC50 | > 10,000 nM |

| Cell-Based Assay | p-NKCC1 (mpkDCT cells) | EC50 | 800 nM |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-aryl benzamides via the acylation of an amine.

Materials:

-

2-phenoxyaniline

-

3-chlorobenzoyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Dissolve 2-phenoxyaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes) to yield the pure this compound.

-

Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro SPAK Kinase Assay (Radiometric)

This protocol is for determining the in vitro inhibitory activity of the compound against recombinant SPAK kinase using a radiometric filter-binding assay.

Materials:

-

Recombinant human SPAK kinase (active)

-

Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., from NKCC1)

-

Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA.

-

[γ-32P]ATP (10 µCi/µL)

-

Cold ATP (10 mM stock)

-

This compound (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation fluid and counter

Procedure:

-

Prepare a kinase reaction master mix containing kinase buffer, substrate (e.g., 1 µg/µL MBP), and recombinant SPAK kinase (e.g., 10 ng/reaction).

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer. Include a DMSO-only control.

-

In a 96-well plate, add 5 µL of the diluted compound or DMSO control.

-

Initiate the kinase reaction by adding 20 µL of the kinase reaction master mix to each well.

-

Start the phosphorylation by adding 5 µL of an ATP mixture (containing [γ-32P]ATP and cold ATP to achieve a final concentration of 100 µM). The total reaction volume is 30 µL.

-

Incubate the plate at 30 °C for 20 minutes. Ensure this time is within the linear range of the kinase activity.

-

Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.

-

Wash once with acetone and let the paper air dry.

-

Place the dried paper spots into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Western Blot Assay for SPAK Pathway Inhibition